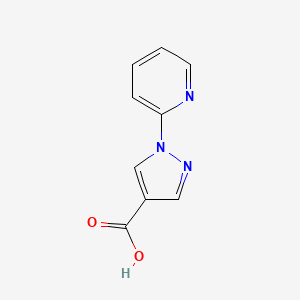

Ácido 1-(piridin-2-il)-1H-pirazol-4-carboxílico

Descripción general

Descripción

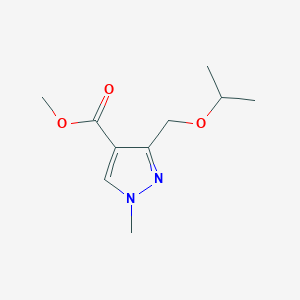

1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that contains a pyridine ring and a pyrazole ring . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

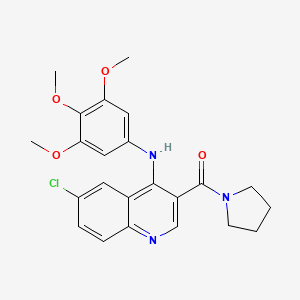

The synthesis of compounds related to 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid often involves multistep processes. For example, intermediate pyrrolidine derivatives can be obtained by reacting pyridin-2-yl-4-oxobutanal derivatives with amines . Another approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be analyzed using various techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .Chemical Reactions Analysis

Chemical reactions involving 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be catalyzed by various substances. For instance, a copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be determined using various techniques. For example, the enthalpy of fusion and vaporization can be measured, and the pK value can be determined .Aplicaciones Científicas De Investigación

- Ácido 1-(piridin-2-il)-1H-pirazol-4-carboxílico (denominado PPCA) puede servir como ligando en la química de coordinación. Sus unidades de pirazol y ácido carboxílico le permiten formar complejos con metales de transición. Estos complejos encuentran aplicaciones en catálisis, como la síntesis asimétrica y las reacciones de acoplamiento cruzado .

- Los investigadores han explorado las propiedades biológicas del PPCA y sus derivados. Algunos estudios se centran en su actividad anticancerígena. Comprender sus interacciones con los objetivos biológicos puede conducir al desarrollo de nuevos fármacos .

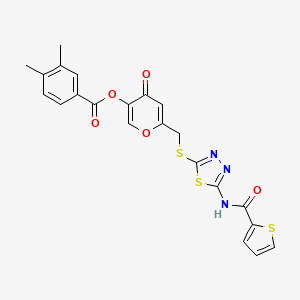

- Los materiales basados en PPCA se pueden diseñar para ensamblajes supramoleculares. Al variar el patrón de sustitución en el andamiaje de pirazol, los investigadores crean diversas arquitecturas con posibles aplicaciones en el reconocimiento molecular, la administración de fármacos y la nanotecnología .

- El selenio es esencial para la salud humana, y las deficiencias pueden conducir a diversas enfermedades. Los diseleniuros, incluidos los derivados de PPCA, tienen propiedades químicas y biológicas únicas. Los investigadores han explorado sus transformaciones sintéticas y su potencial farmacéutico .

- Los derivados de PPCA se pueden emplear como ligandos en la catálisis enantioselectiva. Por ejemplo, se han realizado cicloadiciones de Diels-Alder enantioselectivas catalizadas por PyBox-La(OTf)3 utilizando ligandos relacionados, produciendo estructuras biológicamente relevantes .

- Una clase más amplia de heterociclos aromáticos, incluidos los derivados de PPCA, tiene potencial en la ciencia de los materiales. Estos compuestos encuentran aplicaciones en dispositivos optoelectrónicos, sensores y emisores para microscopía confocal .

Química de Coordinación y Catálisis

Actividad Biológica y Química Medicinal

Química Supramolecular

Química del Organoselenio

Catálisis Enantioselectiva

Ciencia de los Materiales y Optoelectrónica

Direcciones Futuras

Future research on 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid could focus on its potential applications in various fields. For instance, the development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives could be of interest in the development of new drugs .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolidine and pyrrolopyrazine derivatives, have been reported to interact with various biological targets

Mode of Action

It’s known that the pyrrolidine ring, a structural component of the compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Pyridine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have shown a variety of biological activities, suggesting that this compound may also have diverse effects .

Análisis Bioquímico

Biochemical Properties

It is believed to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been observed to have effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

It could interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Disclaimer: The information provided in this article is based on current knowledge and research

Propiedades

IUPAC Name |

1-pyridin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBNORAXWCYKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide](/img/structure/B2411758.png)

![6-(Bromomethyl)tricyclo[3.2.1.02,4]octane](/img/structure/B2411759.png)

![4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2411774.png)

![ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate](/img/structure/B2411781.png)